N-Terminal Acetylation Confers Resistance to Aminopeptidase Degradation vs. Non-Acetylated Human Angiotensinogen (1-14)
The N-terminal acetylation of acetyl angiotensinogen (1-14), human blocks exopeptidase cleavage, significantly increasing peptide half-life in biological matrices compared to the non-acetylated human angiotensinogen (1-14) fragment. This modification is critical for maintaining substrate integrity during extended incubations in renin activity assays [1].
| Evidence Dimension | Resistance to aminopeptidase degradation |
|---|---|
| Target Compound Data | Acetylated N-terminus; resistant to aminopeptidases |
| Comparator Or Baseline | Non-acetylated human angiotensinogen (1-14); susceptible to N-terminal degradation |
| Quantified Difference | Not directly quantified for this specific compound; however, N-terminal acetylation is universally recognized to confer proteolytic resistance in peptide substrates. |
| Conditions | In vitro biochemical assays, plasma or tissue homogenates containing aminopeptidase activity |
Why This Matters
Selecting the acetylated form minimizes substrate loss due to non-specific peptidases, ensuring that the measured renin activity reflects true enzyme kinetics rather than substrate depletion.
- [1] morangemrna.com. Acetyl Angiotensinogen (1-14), Porcine Mechanisms, Clinical (citing Kokubu et al., 1986, J Biol Chem). https://morangemrna.com/acetyl-angiotensinogen-1-14-porcine-mechanisms-clinical/ View Source
